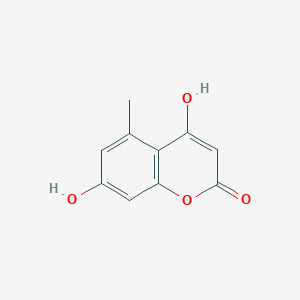

4,7-Dihydroxy-5-methylcoumarin

Description

Historical Context of Coumarin (B35378) Research and its Evolution

The journey of coumarin research began in 1820 when A. Vogel first isolated the parent compound, coumarin, from tonka beans (Dipteryx odorata), although he initially misidentified it as benzoic acid. wikipedia.orgnih.gov In the same year, Nicholas Jean Baptiste Gaston Guibourt independently isolated it and named the new substance "coumarine". wikipedia.org The correct identification as a distinct substance was later confirmed in 1835 by the French pharmacist A. Guillemette. wikipedia.org A pivotal moment in coumarin chemistry was its first successful synthesis in 1868 by the English chemist Sir William Henry Perkin, a landmark achievement that also marked the first application of the chemical reaction now known as the Perkin reaction. wikipedia.orgbritannica.com

Initially, coumarins were sourced exclusively by extraction from natural sources like tonka beans, sweet clover (Melilotus alba), and sweet woodruff (Asperula odorata). nih.goviarc.fr However, the development of synthetic methods, including the Pechmann reaction and the Raschig process, paved the way for industrial-scale production. nih.goviarc.fr The simple coumarin structure, a benzopyrone core, has since been identified in numerous plants and has become a privileged scaffold in medicinal chemistry. frontiersin.org Over the years, research has evolved from simple isolation and characterization to the synthesis and evaluation of a vast array of derivatives. frontiersin.org This has unveiled a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, cementing the role of coumarins as crucial lead compounds in drug discovery. frontiersin.org

Significance of Dihydroxycoumarins in Natural Product Chemistry

Within the large family of coumarins, dihydroxy-substituted derivatives hold particular importance due to their pronounced biological activities. mdpi.com The number and position of hydroxyl (-OH) groups on the coumarin's benzopyrone core significantly influence their physicochemical properties and pharmacological effects. mdpi.commdpi.com Hydroxycoumarins are key intermediates in the metabolism of coumarins and are often responsible for their therapeutic potential. rsc.org

Dihydroxycoumarins are recognized for their potent antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions. nih.govnih.gov The antioxidant capacity is highly dependent on the arrangement of the hydroxyl groups. For instance, coumarins with ortho-dihydroxy groups, such as 6,7-dihydroxycoumarin (esculetin) and 7,8-dihydroxy-4-methylcoumarin (B1670369), have demonstrated excellent radical scavenging and ferric-reducing properties. nih.govtandfonline.com In contrast, meta-dihydroxy arrangements, like that found in 5,7-dihydroxy-4-methylcoumarin (B191047), can result in weaker antioxidant activity in certain assays. tandfonline.comjst.go.jp

Beyond antioxidant effects, dihydroxycoumarins exhibit a range of other biological actions, including anti-inflammatory, enzyme inhibitory, and neuroprotective activities. mdpi.comnih.govjst.go.jp For example, simple coumarins with ortho-dihydroxy functions are potent inhibitors of lipid peroxidation. nih.gov The structural versatility and significant bioactivity of dihydroxycoumarins make them a focal point in natural product chemistry and the search for new therapeutic agents. rsc.orgresearchgate.net

Academic Rationale for Comprehensive Investigation of 4,7-Dihydroxy-5-methylcoumarin

The specific compound this compound has emerged as a molecule of significant academic and research interest due to its unique substitution pattern and diverse biological profile. cymitquimica.comcaymanchem.com It is a synthetic coumarin that has been the subject of various investigations to elucidate its therapeutic potential. caymanchem.com

The rationale for its in-depth study is multifaceted:

Antioxidant and Anti-inflammatory Actions: this compound is a notable scavenger of alkylperoxy radicals and hypochlorous acid. nih.govcaymanchem.com It inhibits lipid peroxidation and the activity of enzymes like myeloperoxidase, which are involved in inflammatory processes. nih.govcaymanchem.com Unlike some other dihydroxycoumarins, it is a potent cyclo-oxygenase inhibitor and is not pro-oxidant, making it an interesting candidate for studying inflammation. nih.gov

Enzyme Inhibition: The compound has been shown to inhibit several enzymes, including rat lens aldose reductase, which is implicated in diabetic complications, and various isoforms of human carbonic anhydrase, some of which are associated with tumors. caymanchem.com It also inhibits the polymerase of the Hepatitis C virus (HCV NS5B). caymanchem.com

Modulation of Cellular Processes: Recent research has highlighted its role in other biological pathways. It has been found to enhance melanin (B1238610) synthesis in melanoma cells by activating several signaling pathways, suggesting its potential for investigating treatments for hypopigmentation disorders like vitiligo. mdpi.com Furthermore, it has demonstrated the ability to enhance osteogenesis and shows potential in ameliorating osteoporosis by promoting the proliferation and differentiation of osteoblasts. nih.gov

Antimicrobial Activity: The compound is active against the bacterium Helicobacter pylori, a major cause of stomach ulcers. caymanchem.com

This broad range of biological activities, from enzyme inhibition to the modulation of complex cellular signaling pathways, provides a strong academic justification for the comprehensive investigation of this compound as a lead compound for potential therapeutic applications. cymitquimica.commdpi.comnih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈O₄ | netascientific.comsigmaaldrich.com |

| Molecular Weight | 192.17 g/mol | sigmaaldrich.comabmole.com |

| CAS Number | 2107-76-8 | netascientific.comsigmaaldrich.com |

| Appearance | Off-White/Yellow Powder/Solid | cymitquimica.comnetascientific.com |

| Melting Point | 296-299 °C | sigmaaldrich.com |

| Synonyms | NSC 5302 | netascientific.com |

| InChI Key | QNVWGEJMXOQQPM-UHFFFAOYSA-N | netascientific.comsigmaaldrich.com |

Table 2: Reported In Vitro Biological Activities of this compound

| Target/Activity | Measurement | Value | Source(s) |

| Radical Scavenging | IC₅₀ (Hypochlorous acid) | 2.85 µM | caymanchem.com |

| Lipid Peroxidation | IC₅₀ (Rat liver microsomes) | 12 µM | caymanchem.com |

| Myeloperoxidase (MPO) | IC₅₀ (Cell-free assay) | 1.06 µM | caymanchem.com |

| Platelet Aggregation | IC₅₀ (Arachidonic acid-induced) | 45 µM | caymanchem.com |

| Rat Lens Aldose Reductase | IC₅₀ | 17 µM | caymanchem.com |

| HCV NS5B Polymerase | IC₅₀ | 47.2 µM | caymanchem.com |

| Helicobacter pylori | MIC | 10 µg/ml | caymanchem.com |

| Human Carbonic Anhydrase I (CAI) | Kᵢ | 8.4 µM | caymanchem.com |

| Human Carbonic Anhydrase IX (CAIX) | Kᵢ | 0.19 µM | caymanchem.com |

| Human Carbonic Anhydrase XII (CAXII) | Kᵢ | 6.4 µM | caymanchem.com |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H8O4 |

|---|---|

Poids moléculaire |

192.17 g/mol |

Nom IUPAC |

4,7-dihydroxy-5-methylchromen-2-one |

InChI |

InChI=1S/C10H8O4/c1-5-2-6(11)3-8-10(5)7(12)4-9(13)14-8/h2-4,11-12H,1H3 |

Clé InChI |

OZEQMLIYSCBNBR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1C(=CC(=O)O2)O)O |

SMILES canonique |

CC1=CC(=CC2=C1C(=CC(=O)O2)O)O |

Origine du produit |

United States |

Natural Occurrence and Biosynthetic Pathways of 4,7 Dihydroxy 5 Methylcoumarin

Identification of Natural Sources

The presence of 4,7-dihydroxy-5-methylcoumarin and its derivatives is not widespread in the plant kingdom, making their appearance in certain species a point of taxonomic interest. arabjchem.orgresearchgate.net

The Asteraceae family, the largest family of flowering plants, is a significant source of 5-methylcoumarins. znaturforsch.comnih.gov These compounds are particularly characteristic of the Mutisioideae subfamily. researchgate.netresearchgate.net The ornamental plant Gerbera hybrida, a model species for secondary metabolism studies within the Asteraceae, is a well-documented producer of the related compound 4-hydroxy-5-methylcoumarin (B12959802). nih.govnih.govhelsinki.fi Research has shown that the heterologous expression of specific genes from Gerbera hybrida in tobacco plants leads to the production of this compound, identifying it as a likely precursor in the biosynthesis of 4-hydroxy-5-methylcoumarin in gerbera. researchgate.netnih.gov These polyketide-derived compounds in gerbera are believed to play a defensive role against herbivores and pathogens. researchgate.netnih.gov

Beyond the plant kingdom, this compound has also been identified as a fungal metabolite. ebi.ac.uk Specifically, it is produced by the mould Aspergillus. ebi.ac.uk The biosynthesis of a related compound, 4,7-dimethoxy-5-methylcoumarin, by Aspergillus variecolor has been shown to proceed via the polyketide pathway. rsc.org Furthermore, the endophytic fungus Pestalotiopsis crassiuscula, isolated from the leaves of Fragaria chiloensis, was induced to produce 4,6-dihydroxy-3,7-dimethylcoumarin, a related coumarin (B35378) derivative, highlighting the potential of fungi as sources for these compounds. nih.gov

The genus Mutisia, also a member of the Asteraceae family, is recognized for its production of various 5-methylcoumarin (B11918504) derivatives. znaturforsch.comnih.govscielo.br Studies on Mutisia friesiana have led to the isolation of new 5-methylcoumarins, such as mutisicoumarin A, which exhibits antifungal properties. znaturforsch.com The presence of 5-methylcoumaranones in this species is considered biosynthetically linked to the 5-methylcoumarins. nih.gov Furthermore, a quantitative analysis of six Peruvian species of Mutisia identified 5-methylcoumarin-4-glucoside and 11,12-dihydroxy-5-methylcoumestan, with Mutisia orbignyana showing the highest concentrations of these compounds. scielo.brscielo.br The occurrence and specific substitution patterns of these 5-methylcoumarins are considered to have taxonomic significance within the Mutisioideae subfamily. researchgate.netresearchgate.net

| Natural Source | Family/Class | Compound(s) Identified | Reference(s) |

| Gerbera hybrida | Asteraceae | This compound (as a precursor) | researchgate.netnih.gov |

| Aspergillus | Fungi | This compound | ebi.ac.uk |

| Mutisia friesiana | Asteraceae | Mutisicoumarin A and other 5-methylcoumarins | znaturforsch.com |

| Mutisia orbignyana | Asteraceae | 5-Methylcoumarin-4-glucoside, 11,12-dihydroxy-5-methylcoumestan | scielo.brscielo.br |

| Centrapalus pauciflorus | Asteraceae | Various monoterpenoid 5-methylcoumarins | arabjchem.orgu-szeged.humdpi.com |

Elucidation of Biosynthetic Pathways

The formation of 5-methylcoumarins, including this compound, follows a distinct biosynthetic route compared to other coumarin types.

Unlike the majority of coumarins that are synthesized via the phenylpropanoid pathway, 5-methylcoumarins are derived from the acetate-malonate pathway. researchgate.netarabjchem.orgu-szeged.hu This pathway involves the sequential condensation of acetate (B1210297) and malonate units to form a polyketide chain. researchgate.netnih.gov Specifically, the biosynthesis of the 4-hydroxy-5-methylcoumarin core in Gerbera is proposed to start with one molecule of acetyl-CoA and four molecules of malonyl-CoA, forming a pentaketide (B10854585) intermediate. researchgate.netnih.gov This polyketide origin has been confirmed through precursor feeding studies and is a shared characteristic for the biosynthesis of these compounds in both higher plants and fungi. researchgate.netu-szeged.huacs.org

Research into Gerbera hybrida has been instrumental in identifying the enzymes responsible for 5-methylcoumarin biosynthesis. Two key enzymes, GERBERA 2-PYRONE SYNTHASE 2 (G2PS2) and G2PS3, have been identified as essential for the formation of 4-hydroxy-5-methylcoumarin. nih.govhelsinki.fi These enzymes are chalcone (B49325) synthase-like polyketide synthases (PKSs) that exhibit altered starter substrate specificity. researchgate.netfrontiersin.org

G2PS2 is expressed in the leaves and flowers of the gerbera, while G2PS3 is found specifically in the roots. researchgate.netnih.gov When these enzymes are expressed in a different plant, such as tobacco, they produce this compound. researchgate.netnih.gov This finding suggests that this compound is an unreduced intermediate in the biosynthesis of 4-hydroxy-5-methylcoumarin. researchgate.nethelsinki.fi The final step to produce 4-hydroxy-5-methylcoumarin in gerbera is thought to require a reductase enzyme to process this intermediate, though this specific reductase has not yet been fully characterized. nih.govhelsinki.fifrontiersin.org

| Enzyme | Organism | Function | Reference(s) |

| GERBERA 2-PYRONE SYNTHASE 2 (G2PS2) | Gerbera hybrida | Polyketide synthase necessary for 4-hydroxy-5-methylcoumarin biosynthesis | nih.govhelsinki.fifrontiersin.org |

| GERBERA 2-PYRONE SYNTHASE 3 (G2PS3) | Gerbera hybrida | Polyketide synthase necessary for 4-hydroxy-5-methylcoumarin biosynthesis | nih.govhelsinki.fifrontiersin.org |

Identification and Characterization of Key Enzymatic Machinery

Polyketide Synthases (e.g., G2PS2, G2PS3)

The biosynthesis of this compound is initiated by specialized type III polyketide synthases (PKSs). In Gerbera hybrida, two such enzymes, Gerbera 2-pyrone synthase 2 (G2PS2) and Gerbera 2-pyrone synthase 3 (G2PS3), are essential for this process. nih.govresearchgate.net These enzymes are chalcone synthase-like proteins that have evolved to use different starter substrates and catalyze a greater number of condensation reactions. nih.gov

G2PS2 and G2PS3 function as pentaketide synthases, meaning they catalyze the condensation of one starter molecule with four extender molecules to create a five-ketide chain. frontiersin.orgfao.org When G2PS2 or G2PS3 are expressed in a host plant that lacks the subsequent modification enzymes, such as tobacco, the resulting product that accumulates is this compound. nih.govresearchgate.net This demonstrates that these enzymes are directly responsible for synthesizing the core structure of the compound.

| Enzyme | Type | Function in Gerbera hybrida | Tissue-Specific Expression | Reference |

|---|---|---|---|---|

| G2PS2 | Type III Polyketide Synthase (Pentaketide Synthase) | Biosynthesis of this compound | Leaf blade and inflorescences | nih.govresearchgate.net |

| G2PS3 | Type III Polyketide Synthase (Pentaketide Synthase) | Biosynthesis of this compound | Roots | nih.govresearchgate.net |

Post-Polyketide Modification Enzymes (e.g., Reductases)

Following its synthesis by G2PS2 or G2PS3, this compound serves as a substrate for further enzymatic modification. In Gerbera, it is believed to be converted into 4-hydroxy-5-methylcoumarin (HMC) through a reduction reaction. nih.govresearchgate.net This step is catalyzed by a reductase enzyme that specifically targets the hydroxyl group at the C-7 position. helsinki.fifrontiersin.org

While the exact reductase responsible for this conversion has not been definitively identified, research has pointed to several potential candidates. helsinki.fi Transcriptome analysis of Gerbera has identified several reductase genes, including GERBERA REDUCTASE 1 (GRED1), GRED2, and genes from the GERBERA CINNAMOYL COA REDUCTASE 1-LIKE (GCCR1L) family, whose expression patterns correlate with those of G2PS2 and G2PS3. helsinki.fi These enzymes belong to the NADPH-dependent short-chain dehydrogenases/reductases superfamily, which is known to be involved in secondary metabolism. helsinki.fi

Proposed Biogenetic Routes to this compound as an Intermediate

The proposed biogenetic pathway to this compound begins with fundamental building blocks from primary metabolism. researchgate.net The synthesis is initiated with one molecule of acetyl-CoA serving as the starter unit and four molecules of malonyl-CoA as extender units. researchgate.net The polyketide synthases G2PS2 and G2PS3 orchestrate the sequential condensation of these units to form a linear pentaketide chain. nih.govresearchgate.net This reactive intermediate then undergoes intramolecular cyclization and aromatization reactions, catalyzed within the active site of the PKS, to yield the stable coumarin ring structure of this compound. researchgate.netfrontiersin.org This compound is then released and acts as an intermediate, which in Gerbera is subsequently reduced to 4-hydroxy-5-methylcoumarin. nih.govresearchgate.net

Genetic and Molecular Biology Approaches in Biosynthesis Research

The elucidation of the biosynthetic pathway of this compound has been heavily reliant on modern genetic and molecular biology techniques. These approaches have allowed researchers to identify the relevant genes, characterize the functions of the encoded enzymes, and reconstruct the pathway in heterologous systems.

Gene Expression Analysis of Biosynthetic Enzymes

Analysis of gene expression patterns provides crucial clues about the function of biosynthetic genes by correlating their activity with the accumulation of specific metabolites in different tissues or under various conditions. In Gerbera hybrida, the expression of the polyketide synthase genes G2PS2 and G2PS3 is spatially segregated. G2PS2 is actively transcribed in the leaf blades and floral inflorescences, whereas G2PS3 expression is confined strictly to the roots. nih.govresearchgate.net This differential expression aligns with the defensive roles these compounds are thought to play in different parts of the plant. Furthermore, ectopic expression, which is the forced expression of a gene in a tissue where it is not normally active, of G2PS2 or G2PS3 in Gerbera tissues resulted in the production of HMC, confirming their role in the pathway. nih.govresearchgate.net

Heterologous Expression Systems for Pathway Reconstruction

Heterologous expression, the expression of a gene in a different host organism, is a powerful tool for characterizing enzyme function in isolation from the complex metabolic background of the native organism. The function of G2PS2 and G2PS3 was confirmed by expressing their corresponding genes in Nicotiana benthamiana (a species of tobacco). nih.govresearchgate.netresearchgate.net The tobacco plants transformed with these genes accumulated this compound, demonstrating that these enzymes are sufficient for its synthesis from precursor molecules present in the host. nih.govresearchgate.net This technique has been instrumental in pathway reconstruction, allowing researchers to test the function of individual biosynthetic genes and enzyme combinations, such as co-expressing G2PS2/3 with candidate reductases to reconstitute the full HMC pathway. helsinki.firesearchgate.net

Site-Directed Mutagenesis for Enzyme Mechanism Probing

Site-directed mutagenesis allows for the precise alteration of an enzyme's amino acid sequence to probe the function of specific residues. nih.govnih.gov This technique was applied to G2PS2 and G2PS3 to understand the structural basis for their specific activity as pentaketide synthases. nih.govresearchgate.net Through protein modeling and subsequent mutagenesis, researchers identified two amino acid residues, I203 (isoleucine at position 203) and T344 (threonine at position 344), as being critical for the enzymes' ability to produce a five-ketide product. nih.govresearchgate.net Altering these residues can impact substrate specificity, the number of condensation reactions, and the cyclization pattern, making this technique essential for both understanding and engineering polyketide synthases for novel applications. nih.govmdpi.com

| Enzyme | Mutagenesis Target Residues | Significance | Reference |

|---|---|---|---|

| G2PS2 | I203, T344 | Critical for pentaketide synthase activity | nih.govresearchgate.net |

| G2PS3 | I203, T344 | Critical for pentaketide synthase activity | nih.govresearchgate.net |

Role in Plant Defense Mechanisms (e.g., against Herbivores, Phytopathogens)

The synthesis of this compound is an integral part of a broader chemical defense strategy in Gerbera hybrida. Polyketide-derived molecules in gerbera, including related glucosidic lactones like gerberin (B1228038) and parasorboside, are considered to function in protecting the plant against herbivores and phytopathogens. nih.govresearchgate.net

While direct studies on the defensive properties of this compound are limited, significant evidence comes from the bioactivity of its direct derivative, 4-hydroxy-5-methylcoumarin (HMC). HMC, also referred to as gerberinside (B1215593) aglycone, has demonstrated notable antifungal properties. frontiersin.org This suggests that the biosynthetic pathway producing these compounds is a key component of the plant's immune response. Coumarins as a class are widely recognized for their roles as phytoalexins and phytoanticipins—compounds produced by plants to defend against pathogenic attack. encyclopedia.pub

Research findings indicate that HMC is more effective at inhibiting the growth of several fungal pathogens than other related compounds found in gerbera. frontiersin.org This highlights the ecological importance of the biosynthetic pathway that includes this compound as a necessary intermediate.

Table 2: Research Findings on the Defensive Role of the this compound Pathway

| Research Focus | Finding | Implication for this compound | Source(s) |

|---|---|---|---|

| Antifungal Activity | The derivative, 4-hydroxy-5-methylcoumarin (gerberinside aglycone), showed strong inhibitory activity against the fungi Botrytis cinerea, Heterobasidium annosum, and Rhizoctonia solani. | As the direct precursor, it is a crucial step in the synthesis of a potent antifungal compound. | frontiersin.org |

| General Plant Defense | Polyketide-derived molecules in Gerbera are considered to have a role in defense against herbivores and phytopathogens. | Its synthesis is part of a recognized chemical defense system in the plant. | nih.govresearchgate.net |

| Resistance to Powdery Mildew | The abundance of 4-hydroxy-5-methylcoumarin was linked to resistance against powdery mildew in Gerbera hybrida. | The pathway is significant for resistance against specific plant diseases. | frontiersin.org |

Synthetic Methodologies and Chemical Derivatization Strategies for 4,7 Dihydroxy 5 Methylcoumarin

Strategies for Chemical Modification and Derivatization

The chemical scaffold of 4,7-dihydroxy-5-methylcoumarin presents multiple reactive sites, primarily the hydroxyl groups at the C4 and C7 positions and the aromatic ring itself, which can be targeted for chemical modification. Derivatization strategies are typically employed to explore and optimize the biological activities of the lead compound, investigate structure-activity relationships (SAR), and improve physicochemical properties such as solubility and bioavailability.

Introduction of Various Substituents for Structure-Activity Studies

While specific and extensive structure-activity relationship (SAR) studies focusing exclusively on this compound are not widely detailed in the available literature, general strategies applied to other coumarin (B35378) derivatives can be considered as potential approaches. The primary sites for modification are the hydroxyl groups and the aromatic ring.

Key modification strategies for related hydroxycoumarins include:

Alkylation and Acylation: The hydroxyl groups at C4 and C7 are common targets for modification. Conversion of these hydroxyls into ethers (alkylation) or esters (acylation) can significantly impact the molecule's lipophilicity and hydrogen bonding capacity. For instance, in studies on other 4-methylcoumarin (B1582148) derivatives, the substitution of a hydroxyl group with an acetoxy group was found to reduce cytotoxic activity, indicating the free hydroxyl is crucial for that specific biological effect. tandfonline.com

Substitution on the Aromatic Ring: The C6 and C8 positions of the coumarin ring are susceptible to electrophilic substitution. Introducing substituents such as halogens (e.g., bromine), nitro groups, or alkyl chains can modulate the electronic properties and steric profile of the molecule. tandfonline.comnih.gov For example, studies on 6-acetyl-7-hydroxy-4-methylcoumarin involved alkylation of the 7-hydroxy group with long chains containing piperazine (B1678402) moieties to explore their effects on receptor affinity. mdpi.com

Modification at the C3 Position: Introducing various alkyl or aryl groups at the C3 position has been a key strategy in SAR studies of other coumarins. In a study of 4-methylcoumarin derivatives, adding long alkyl chains (e.g., n-decyl) at the C3 position of a 7,8-dihydroxy scaffold resulted in the most potent cytotoxic activity against several cancer cell lines. tandfonline.comnih.gov

These general derivatization approaches highlight common strategies used to build libraries of coumarin compounds for biological screening. The specific impact of such substitutions on the activity of this compound would require dedicated synthesis and biological evaluation.

Below is a representative data table illustrating how SAR data is typically presented, based on findings for other coumarin derivatives.

| Parent Scaffold | Position of Modification | Substituent | Observed Change in Activity (Example) | Reference |

|---|---|---|---|---|

| 7,8-dihydroxy-4-methylcoumarin (B1670369) | C3 | n-Decyl chain | Increased anticancer activity | tandfonline.comnih.gov |

| 7-hydroxy-4-methylcoumarin | C7-OH | Acetoxy group | Reduced cytotoxic activity | tandfonline.com |

| 6-acetyl-7-hydroxy-4-methylcoumarin | C7-OH | (4-(aryl)piperazin-1-yl)butoxy chain | High affinity for 5-HT1A receptors | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

The synthesis of coumarins, traditionally achieved through reactions like the Pechmann condensation using strong mineral acids (e.g., sulfuric acid) and high temperatures, is often associated with harsh conditions and environmental concerns. wordpress.com Modern synthetic chemistry emphasizes the use of green methodologies to minimize waste, reduce energy consumption, and avoid hazardous reagents. eurekaselect.com

While specific green synthesis protocols for this compound are not extensively documented, several green approaches have been successfully applied to the synthesis of its isomers and other coumarin derivatives. These methods represent viable strategies that could be adapted for the target compound.

Common green chemistry strategies include:

Use of Solid Acid Catalysts: Replacing homogeneous acid catalysts like H₂SO₄ with reusable solid acid catalysts is a prominent green strategy. Catalysts such as nano-crystalline sulfated-zirconia and metal-organic frameworks (MOFs) like UiO-66-SO₃H have been effectively used for Pechmann condensations. wordpress.comacs.orgnih.gov For example, the synthesis of the isomer 5,7-dihydroxy-4-methylcoumarin (B191047) was achieved with a 66% yield under solvent-free conditions using a recyclable UiO-66-SO₃H catalyst. acs.orgnih.gov

Solvent-Free (Neat) Reactions: Conducting reactions without a solvent minimizes volatile organic compound (VOC) emissions and simplifies product purification. The aforementioned synthesis of 5,7-dihydroxy-4-methylcoumarin using UiO-66-SO₃H was performed under solvent-free conditions at 140 °C. acs.org

Alternative Energy Sources: Microwave irradiation and ultrasound assistance are used to accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions compared to conventional heating. wordpress.comeurekaselect.comsrce.hr

Use of Greener Catalysts and Solvents: Milder and more environmentally benign catalysts, such as molecular iodine or oxalic acid, have been reported for coumarin synthesis. srce.hr The use of recyclable and non-toxic solvents like polyethylene (B3416737) glycol (PEG) has also been explored for derivatization reactions of hydroxycoumarins.

The following table summarizes green chemistry approaches used for the synthesis of various coumarin derivatives, which could potentially be applied to this compound.

| Coumarin Product (Isomer/Derivative) | Green Approach | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|---|

| 5,7-dihydroxy-4-methylcoumarin | Solid Acid Catalyst, Solvent-Free | UiO-66-SO₃H | Reusable catalyst, high yield (66%), no solvent waste. | acs.orgnih.gov |

| 7-hydroxy-4-methylcoumarin | Solid Acid Catalyst | Sulfated-zirconia | High yield (94%) with minimal catalyst amount. | wordpress.com |

| Biscoumarins | Ultrasound-Assisted Synthesis | Molecular Iodine in Ethanol | Short reaction times (30 min), high yields (80-94%). | srce.hr |

| 7-allyloxy-4-methylcoumarin | Green Solvent | K₂CO₃ in Polyethylene Glycol (PEG) | Avoids hazardous solvents, weak base sufficient. | |

| 7-hydroxy-4-methylcoumarin | Benign Catalyst | Oxalic Acid in Ethanol | Replaces strong mineral acids. |

Structure Activity Relationship Sar Studies of 4,7 Dihydroxy 5 Methylcoumarin and Its Analogues

Systematic Investigation of Hydroxylation Patterns and their Biological Impact

The number and position of hydroxyl (-OH) groups on the coumarin (B35378) scaffold are critical determinants of biological activity, particularly antioxidant and anticancer effects. While direct and extensive studies on 4,7-dihydroxy-5-methylcoumarin are limited, valuable insights can be drawn from comparative studies of closely related dihydroxy-4-methylcoumarin isomers.

Research comparing the antioxidant and neuroprotective effects of dihydroxy-4-methylcoumarins has revealed that the arrangement of hydroxyl groups significantly impacts efficacy. For instance, ortho-dihydroxycoumarins, such as 7,8-dihydroxy-4-methylcoumarin (B1670369), consistently demonstrate superior antioxidant and radical scavenging activities compared to their meta-dihydroxy counterparts, like 5,7-dihydroxy-4-methylcoumarin (B191047). uniroma1.itnih.gov The enhanced activity of the ortho-dihydroxy (catechol) moiety is often attributed to its ability to form a more stable semiquinone radical through intramolecular hydrogen bonding, which facilitates the donation of a hydrogen atom to free radicals. mdpi.com

In contrast, 5,7-dihydroxy-4-methylcoumarin, which has a resorcinol-like arrangement of hydroxyl groups, generally exhibits weaker antioxidant potential. uniroma1.itnih.gov This suggests that the 4,7-dihydroxy pattern in the target molecule, which does not form a catechol or resorcinol (B1680541) group, would likely confer a distinct and potentially intermediate level of activity. The 4-hydroxy group is known to be a key feature for the anticoagulant activity in some coumarins, though 4-methylcoumarins are generally considered to lack this effect. mdpi.com The presence of hydroxyl groups also generally enhances the protective effects against certain biological damage compared to methoxy-substituted derivatives. researchgate.net

The biological impact of different hydroxylation patterns in 4-methylcoumarins can be summarized as follows:

| Hydroxylation Pattern | Observed Biological Impact | Reference Compound Example |

| ortho-Dihydroxy (e.g., 7,8-dihydroxy) | Potent antioxidant, neuroprotective, and anticancer activities. uniroma1.itnih.govmdpi.com | 7,8-Dihydroxy-4-methylcoumarin |

| meta-Dihydroxy (e.g., 5,7-dihydroxy) | Weaker antioxidant and neuroprotective effects compared to ortho-isomers. uniroma1.itnih.gov | 5,7-Dihydroxy-4-methylcoumarin |

| Monohydroxy (e.g., 7-hydroxy) | Generally lower activity than dihydroxy counterparts. nih.gov | 7-Hydroxy-4-methylcoumarin |

Influence of the Methyl Group Position and Chemical Modifications

The position of the methyl group on the coumarin nucleus is another crucial factor influencing biological activity. The presence of a methyl group at the C4 position is a common feature in many synthetic coumarins and is thought to reduce the likelihood of metabolic transformation into potentially mutagenic epoxides. mdpi.com

While direct SAR studies comparing this compound with its other methyl-substituted isomers are scarce, inferences can be made from broader studies on substituted coumarins. The introduction of a methyl group can impact the molecule's lipophilicity, steric profile, and electronic properties. For instance, in a study of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives, the presence and position of methyl groups were integral to their affinity for serotonin (B10506) receptors. researchgate.net

Modification of the hydroxyl and methyl groups can further alter the biological activity. Acetylation of the hydroxyl groups in dihydroxy-4-methylcoumarins has been shown to have variable effects. In some cases, acetylation reduces cytotoxic activity, while in others, it can lead to an enhancement, although sometimes not substantially. mdpi.com This suggests that the free hydroxyl groups are often, but not always, essential for direct interaction with biological targets.

Chemical modifications can also be made to the methyl group itself. For example, substitution with bromo groups at the C4-methyl position has been explored, leading to derivatives with reasonable cytotoxic activities. nih.gov This highlights that the methyl group can serve as a handle for further chemical derivatization to modulate the compound's properties.

The influence of the methyl group and its modifications can be summarized in the following points:

Lipophilicity: The methyl group generally increases the lipophilicity of the coumarin, which can affect its ability to cross cell membranes.

Steric Hindrance: A methyl group can introduce steric bulk, which may either enhance or hinder binding to a target, depending on the topology of the binding site.

Chemical Handle: The methyl group can be chemically modified (e.g., halogenated) to create new analogues with potentially different biological activities.

Correlation of Substituent Effects with Molecular Interactions

In antifungal studies of coumarin derivatives, it has been observed that the introduction of electron-withdrawing groups, such as nitro or acetate (B1210297), can favor activity. mdpi.com This suggests that for certain biological targets, a more electron-deficient coumarin ring may be beneficial. Conversely, for antioxidant activity, the electron-donating nature of hydroxyl groups is paramount for radical scavenging.

The ability of the molecule to form hydrogen bonds is also critical. The hydroxyl groups at positions 4 and 7 are potential hydrogen bond donors and acceptors, enabling the molecule to interact with amino acid residues in the binding sites of enzymes and receptors. Molecular docking studies on various coumarin derivatives consistently highlight the importance of hydrogen bonding in their binding affinity. academie-sciences.frresearchgate.net

The correlation between substituent effects and molecular interactions is summarized in the table below:

| Substituent Effect | Influence on Molecular Interaction | Example of Biological Relevance |

| Electron-Donating Groups (-OH, -CH₃) | Increase electron density on the coumarin ring; act as hydrogen bond donors/acceptors. | Essential for antioxidant activity by facilitating hydrogen atom donation. uniroma1.itnih.gov |

| Electron-Withdrawing Groups (-NO₂, -COCH₃) | Decrease electron density on the coumarin ring. | Can enhance antifungal activity. mdpi.com |

| Lipophilicity (influenced by -CH₃) | Affects membrane permeability and hydrophobic interactions within a binding pocket. | Increased lipophilicity can improve cell penetration and cytotoxic effects. mdpi.com |

| Steric Bulk (influenced by -CH₃ and other large groups) | Can create favorable or unfavorable steric interactions within a binding site. | Can influence receptor selectivity and binding affinity. researchgate.net |

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to rationalize and predict the SAR of compounds like this compound, guiding the design of more potent and selective analogues.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For coumarin derivatives, 2D- and 3D-QSAR models have been developed to predict various activities, including anticancer and antioxidant effects. researchgate.netjournalwjbphs.com

In a typical QSAR study, various molecular descriptors are calculated for a set of related coumarins. These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods like multiple linear regression are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). researchgate.netjournalwjbphs.com

For instance, a QSAR model for the anticancer activity of a series of coumarins found that the dipole moment and the number of hydrogen bond donors were strongly related to their inhibitory activity. researchgate.net Such models can be used to predict the activity of newly designed analogues of this compound before their synthesis, saving time and resources.

When the three-dimensional structure of the biological target is unknown, ligand-based drug design is a valuable approach. nih.govresearchgate.netmdpi.comyoutube.com This methodology relies on the information from a set of known active molecules to develop a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential active molecules that fit the pharmacophore. nih.gov

Conversely, when the 3D structure of the target enzyme or receptor is available, structure-based drug design can be employed. nih.gov Molecular docking is a key technique in this approach, where computational algorithms predict the preferred orientation and binding affinity of a ligand (e.g., this compound) within the binding site of a target protein. academie-sciences.frresearchgate.netnih.gov

Docking studies can reveal crucial molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of 4,7-dihydroxycoumarin (B595064) derivatives with the epidermal growth factor receptor (EGFR) indicated that conventional hydrogen bonds make the largest contribution to the binding energy. academie-sciences.fr These insights are invaluable for designing modifications to the coumarin scaffold to improve its binding affinity and selectivity for a specific target. Molecular dynamics simulations can further be used to assess the stability of the predicted binding poses over time. nih.gov

Investigation of Potential Biological Activities and Their Molecular Mechanisms of 4,7 Dihydroxy 5 Methylcoumarin

Enzyme Modulation and Inhibition Studies

The interaction of 4,7-Dihydroxy-5-methylcoumarin with various enzymes is a key area of its biological investigation. Studies have demonstrated that it can act as both an activator and an inhibitor, depending on the specific enzyme and biological context.

Research has shown that this compound can significantly influence key enzymes in metabolic pathways. A notable example is its effect on tyrosinase, the rate-limiting enzyme in melanogenesis, the pathway responsible for melanin (B1238610) synthesis. mdpi.com In studies using B16F10 murine melanoma cells, treatment with this compound led to a concentration-dependent increase in tyrosinase activity and expression. mdpi.comnih.gov This suggests a role in promoting melanin production by activating this critical enzyme. mdpi.com

Conversely, the compound has demonstrated inhibitory effects on several other enzymes. It has been identified as an inhibitor of rat lens aldose reductase, an enzyme implicated in the polyol pathway of glucose metabolism. caymanchem.com Furthermore, it inhibits various isoforms of human carbonic anhydrase (CA), specifically CA I, CAIX, and CAXII. caymanchem.com Other enzymes inhibited by this coumarin (B35378) derivative include myeloperoxidase (MPO), a peroxidase enzyme involved in inflammatory responses, and the non-structural protein 5B (NS5B) polymerase of the Hepatitis C virus (HCV), which is essential for viral replication. caymanchem.com

| Enzyme | Effect | Model System |

| Tyrosinase | Activation / Upregulation | B16F10 Murine Melanoma Cells |

| Rat Lens Aldose Reductase | Inhibition | In vitro |

| Carbonic Anhydrase I (CAI) | Inhibition | Human |

| Carbonic Anhydrase IX (CAIX) | Inhibition | Human |

| Carbonic Anhydrase XII (CAXII) | Inhibition | Human |

| Myeloperoxidase (MPO) | Inhibition | Cell-free assay |

| HCV NS5B Polymerase | Inhibition | In vitro |

The specificity of this compound's interactions with enzymes has been explored through kinetic studies and computational modeling. The structural features of the compound, particularly the position of the hydroxyl groups, are critical determinants of its activity. mdpi.com The 5,7-dihydroxy arrangement is thought to facilitate the activation of tyrosinase, potentially by donating electrons during interactions with the enzyme. mdpi.com Molecular docking studies using mushroom tyrosinase as a model predicted a binding energy of -6.8 kcal/mol for this interaction. mdpi.com

For the enzymes it inhibits, quantitative data on its potency are available. The compound exhibits varying degrees of inhibition against different human carbonic anhydrase isoforms, with inhibitory constant (Kᵢ) values of 8.4 µM for CAI, 0.19 µM for CAIX, and 6.4 µM for CAXII, indicating a particularly strong inhibition of the tumor-associated CAIX isoform. caymanchem.com The half-maximal inhibitory concentration (IC₅₀) values have also been determined for its effects on myeloperoxidase (1.06 µM), rat lens aldose reductase (17 µM), and HCV NS5B polymerase (47.2 µM). caymanchem.com

| Enzyme Target | Parameter | Value (µM) |

| Rat Lens Aldose Reductase | IC₅₀ | 17 |

| Carbonic Anhydrase I (CAI) | Kᵢ | 8.4 |

| Carbonic Anhydrase IX (CAIX) | Kᵢ | 0.19 |

| Carbonic Anhydrase XII (CAXII) | Kᵢ | 6.4 |

| Myeloperoxidase (MPO) | IC₅₀ | 1.06 |

| HCV NS5B Polymerase | IC₅₀ | 47.2 |

Cellular Signaling Pathway Interrogation

The biological effects of this compound are mediated through its influence on complex intracellular signaling networks. Investigations have focused on its ability to alter gene and protein expression and to modulate phosphorylation cascades that govern cellular responses.

Treatment of cells with this compound leads to significant changes in the expression profiles of genes and proteins associated with specific cellular functions. In the context of melanogenesis, it upregulates the expression of key regulatory proteins. Western blot analyses in B16F10 cells revealed that the compound increased the protein levels of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related proteins TRP-1 and TRP-2. mdpi.comresearchgate.net

Conversely, in studies related to allergic inflammation, the compound has been shown to downregulate the expression of pro-inflammatory mediators. In rat basophilic leukemia (RBL-2H3) cells, it suppressed the mRNA expression of cytokines such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and tumor necrosis factor-alpha (TNF-α). bwise.krresearchgate.net It also reduced the expression of the inflammatory enzyme cyclooxygenase-2 (COX-2). bwise.krresearchgate.net Furthermore, in a zebrafish model of glucocorticoid-induced osteoporosis, the compound was able to restore the expression of osteoblast-specific markers, suggesting a role in promoting bone formation. nih.gov

The compound's influence extends to the modulation of phosphorylation cascades, which are central to signal transduction. Its effects appear to be pathway-dependent. In melanogenesis, it was found to activate the Protein Kinase A (PKA) and Glycogen Synthase Kinase 3 Beta (GSK3β) signaling pathways. mdpi.comnih.gov Simultaneously, it was observed to downregulate the Phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway in the same cell model. mdpi.comnih.gov

Interestingly, the PI3K/AKT pathway is modulated differently in other biological contexts. In studies on osteogenesis, this compound was shown to enhance the differentiation of MC3T3-E1 osteoblast precursor cells via the AKT1 pathway. nih.gov In investigations of its anti-allergic properties, the compound was reported to reduce the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and p38, as well as the phosphorylation of Protein Kinase B (also known as Akt). bwise.kr

| Biological Context | Signaling Pathway | Effect of Compound |

| Melanogenesis | PKA | Activation |

| Melanogenesis | GSK3β | Activation |

| Melanogenesis | PI3K/AKT | Downregulation |

| Osteogenesis | AKT1 | Activation |

| Allergic Inflammation | MAPK (ERK, p38) | Reduced Phosphorylation |

| Allergic Inflammation | Akt (PKB) | Reduced Phosphorylation |

Molecular Target Identification and Validation

Identifying the direct molecular targets of this compound is crucial for understanding its mechanisms of action. A combination of computational and experimental approaches has been employed to pinpoint and validate these targets.

In the investigation of its anti-osteoporotic effects, ligand-based target prediction identified AKT1 as a primary potential molecular target. nih.gov This prediction was substantiated by molecular docking analyses, which illustrated favorable binding interactions between the compound and the phosphorylation sites of the AKT1 protein. nih.gov The functional relevance of this interaction was validated experimentally. The pro-osteogenic effects of this compound were abolished when cells were co-treated with A-443654, a known AKT1 inhibitor. nih.gov This provides strong evidence that AKT1 is a direct molecular target through which the compound mediates its effects on osteoblast differentiation. nih.gov

In addition to AKT1, the aforementioned molecular docking studies that showed a direct interaction with tyrosinase suggest it is also a direct molecular target in the context of melanogenesis regulation. mdpi.com

Protein Binding Affinity Studies

The interaction of this compound (D4M) with various proteins has been explored primarily through computational and indirect experimental methods. Molecular docking analyses have been instrumental in identifying potential protein targets and elucidating the nature of these interactions.

A key identified target for D4M is the protein kinase B, also known as AKT1. nih.gov Computational studies have highlighted specific binding interactions between D4M and the phosphorylation sites of AKT1. nih.gov This binding is considered significant for the compound's observed biological activities related to osteogenesis. The interaction is further supported by functional assays where the effects of D4M were nullified by a known AKT1 inhibitor. nih.gov

In the context of melanogenesis, the interaction of D4M with tyrosinase, a key enzyme in melanin synthesis, has been investigated. While isomers like 6,7-dihydroxy-4-methylcoumarin and 7,8-dihydroxy-4-methylcoumarin (B1670369) demonstrated strong binding affinity to tyrosinase in molecular docking studies, 5,7-dihydroxy-4-methylcoumarin (B191047) is thought to interact through a different mechanism that facilitates enzyme activation. mdpi.com The hydroxyl groups at the C-5 and C-7 positions are suggested to play a role by donating electrons during the interaction with the enzyme. mdpi.com

General studies on coumarin derivatives indicate that their binding to proteins, including serum proteins like human serum albumin (HSA), typically involves a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. researchgate.net

| Protein Target | Method of Study | Key Findings | Reference |

|---|---|---|---|

| AKT1 (Protein Kinase B) | Molecular Docking & Functional Assays | D4M shows binding interactions with AKT1 phosphorylation sites, suggesting it as a direct target. | nih.gov |

| Tyrosinase | Molecular Docking & Mechanistic Inference | The hydroxyl groups at positions 5 and 7 are proposed to facilitate enzyme activation through electron donation. | mdpi.com |

Functional Assays for Receptor Activation or Inhibition

Functional assays have revealed that this compound and its related structures can modulate various cellular receptors and pathways, acting as both inhibitors and activators.

One of the most defined inhibitory actions is on the thromboxane (B8750289) A(2) receptor. Studies have shown that 5,7-dihydroxy-4-methylcoumarins act as competitive antagonists of these receptors, which is a key part of their antiplatelet mechanism. nih.gov Furthermore, these compounds were also found to inhibit the enzyme cyclooxygenase-1 (COX-1). nih.gov

In contrast, this compound has been shown to activate specific intracellular signaling pathways. In the context of melanogenesis, it activates pathways including MAPK/ERK, PKA/cAMP, and Wnt/β-catenin, all of which lead to the promotion of melanin synthesis. mdpi.com The activation of the PKA signaling pathway involves an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), enhancing the expression of microphthalmia-associated transcription factor (MITF) and subsequently the genes for key melanin synthesis enzymes like tyrosinase. mdpi.com

The compound also demonstrates inhibitory effects on the production of hyaluronan. In cell culture assays, 5,7-dihydroxy-4-methylcoumarin was found to inhibit hyaluronan synthesis, although its activity was less potent than that of 4-methylumbelliferone. oup.com

| Target/Pathway | Effect | Assay/Context | Reference |

|---|---|---|---|

| Thromboxane A(2) Receptor | Inhibition (Competitive Antagonist) | Antiplatelet Activity Assay | nih.gov |

| Cyclooxygenase-1 (COX-1) | Inhibition | Antiplatelet/Anti-inflammatory Assay | nih.gov |

| MAPK/ERK, PKA/cAMP, Wnt/β-catenin Pathways | Activation | Melanin Synthesis Assay | mdpi.com |

| Hyaluronan Synthesis | Inhibition | Cell Culture Production Assay | oup.com |

| AKT1 Pathway | Activation | Osteoblast Differentiation Assay | nih.gov |

Mechanistic Research on Antioxidant Properties

The antioxidant activity of 4,7-dihydroxycoumarin (B595064) derivatives has been investigated through both experimental and computational studies, revealing multiple mechanisms by which they neutralize free radicals. mdpi.com The presence of hydroxyl groups on the coumarin scaffold is crucial for this activity.

Theoretical studies using Density Functional Theory (DFT) have detailed the specific chemical reactions involved in radical scavenging. The primary mechanisms identified for 4,7-dihydroxycoumarin derivatives are:

Hydrogen Atom Transfer (HAT): The compound donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. This is considered a thermodynamically plausible mechanism. mdpi.com

Sequential Proton Loss followed by Electron Transfer (SPLET): This mechanism involves the deprotonation of a hydroxyl group, followed by the transfer of an electron to the radical species. HAT and SPLET are the predominant mechanisms for the antiradical capacity of these compounds. mdpi.com

Radical Adduct Formation (RAF): In this process, the free radical directly adds to the coumarin structure. This is also considered a thermodynamically plausible pathway. mdpi.com

The hydroxyl groups at positions C-4 and C-7 serve as the primary reaction centers for the HAT and SPLET mechanisms. mdpi.com Experimental results from Electron Paramagnetic Resonance (EPR) spectroscopy confirm that these compounds significantly reduce the presence of hydroxyl radicals (HO•). mdpi.com Furthermore, structure-activity relationship studies suggest that the 5,7-dihydroxy substitution pattern on the coumarin ring may enhance metal chelation capabilities, which is another facet of antioxidant activity. nih.gov Research has also shown that 5,7-dihydroxy-4-methylcoumarin is a more effective scavenger of hypochlorous acid compared to its ortho-dihydroxy-4-methylcoumarin isomers. researchgate.net

Exploration of Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound are attributed to its ability to modulate key enzymatic pathways involved in the inflammatory response. nih.govmdpi.com A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes.

Functional assays have confirmed that 5,7-dihydroxy-4-methylcoumarins inhibit the activity of cyclooxygenase-1 (COX-1). nih.gov COX enzymes are responsible for the synthesis of prostaglandins (B1171923) (PGs), which are key mediators of inflammation. By inhibiting COX-1, the compound reduces the production of these pro-inflammatory molecules. While direct inhibition of COX-2 by this specific compound is not explicitly detailed in the provided research, the general anti-inflammatory activity of hydroxycoumarins is often linked to the modulation of COX pathways. nih.gov

The anti-inflammatory effects of structurally similar dihydroxy-4-methylcoumarins, such as the 6,7-dihydroxy isomer, have been shown to involve the regulation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. mdpi.comdntb.gov.ua These pathways control the expression of numerous pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While these specific pathways have not been confirmed for the 5,7-dihydroxy isomer in the available literature, it represents a probable mechanism of action for this class of compounds.

Research into Antimicrobial Mechanisms

5,7-Dihydroxy-4-methylcoumarin has been identified as possessing both antibacterial and antifungal properties. medchemexpress.com The antimicrobial mechanism of coumarin derivatives is generally believed to involve the disruption of microbial cell integrity.

Studies on various hydroxycoumarins suggest that they act by damaging the bacterial cell membrane. mdpi.com This action can lead to the leakage of essential intracellular components and ultimately cell death. Research indicates that coumarins can be effective against both Gram-positive and Gram-negative bacteria, though some studies report stronger activity against one class over the other. mdpi.comnih.gov

The specific activity of a closely related compound, 5,7-dihydroxy-4-trifluoromethylcoumarin, was tested against a panel of food-poisoning bacteria. It showed notable inhibitory effects against several Gram-positive bacteria, including Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. nih.gov The presence of hydroxyl groups on the coumarin ring, particularly at the C-7 position, is considered important for enhancing antibacterial activity. mdpi.com

| Target Organism Class | Proposed Mechanism | Observed Activity | Reference |

|---|---|---|---|

| Bacteria (Gram-positive & Gram-negative) | Damage to the cell membrane | A related compound (5,7-dihydroxy-4-trifluoromethylcoumarin) showed a minimum inhibitory concentration (MIC) of 1.5 mM against several Gram-positive species. | medchemexpress.commdpi.comnih.gov |

| Fungi | Not specified | Identified as possessing general antifungal properties. | medchemexpress.com |

Computational and Theoretical Chemistry Studies of 4,7 Dihydroxy 5 Methylcoumarin

Molecular Modeling and Geometry Optimization

Molecular modeling of 4,7-Dihydroxy-5-methylcoumarin begins with establishing its three-dimensional structure. The initial geometry of the molecule can be constructed using standard bond lengths and angles, which is then subjected to geometry optimization. This process computationally determines the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.

Geometry optimization is a crucial first step for most quantum chemical calculations, as the accuracy of subsequent predictions is highly dependent on the correctness of the input molecular structure. Various computational methods, including Density Functional Theory (DFT) and ab initio methods, are employed to achieve a fully optimized geometry. For instance, studies on similar coumarin (B35378) derivatives have utilized methods like B3LYP with basis sets such as 6-311++G(d,p) to obtain the equilibrium geometry. jetir.org The optimization process refines bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible and the total energy is at a minimum. The resulting optimized structure represents the most probable conformation of the molecule in its ground state. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic structure of this compound, providing a wealth of information about its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for studying coumarin derivatives due to its favorable balance of accuracy and computational cost. thenucleuspak.org.pk DFT calculations have been applied to investigate various aspects of 4,7-dihydroxycoumarin (B595064) and its analogues.

Researchers have employed DFT, specifically using functionals like M06-2X with the 6-311++G(d,p) basis set, to optimize the molecular structures and explore the mechanisms of reactions involving these compounds. mdpi.comnih.gov For example, DFT has been instrumental in studying the antiradical activity of 4,7-dihydroxycoumarin derivatives by calculating thermodynamic and kinetic parameters for different radical scavenging mechanisms, such as Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). mdpi.com

Furthermore, DFT calculations have been used to understand reaction pathways, such as the Pechmann condensation for the synthesis of 5,7-dihydroxy-4-methylcoumarin (B191047), by determining activation energies and reaction energies. acs.org These theoretical investigations provide insights into the catalytic processes and help in optimizing reaction conditions. acs.org The choice of functional and basis set is critical, with models like M06-2X/6-311++G(d,p) being noted as suitable for thermodynamic and kinetic studies of these molecules. mdpi.comnih.gov

Table 1: Selected DFT Functionals and Basis Sets Used in Studies of Hydroxycoumarins

| Functional | Basis Set | Application | Reference |

| M06-2X | 6-311++G(d,p) | Optimization, Thermodynamic and Kinetic Studies | mdpi.com |

| M06-L | PM6 (ONIOM) | Reaction Pathways in Catalysis | acs.org |

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Analysis | jetir.org |

This table is interactive. You can sort and filter the data.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) can provide valuable benchmark data.

In the study of coumarin derivatives, ab initio methods are often used in conjunction with DFT to validate results. For instance, the ONIOM approach, which combines different levels of theory, might use an ab initio method like MP2 for a high-accuracy layer representing the active site of a reaction, while a less demanding method is used for the surrounding structure. acs.org Although less frequently cited for comprehensive studies of this compound compared to DFT, ab initio calculations remain a fundamental tool for ensuring the accuracy of theoretical predictions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. auctoresonline.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. auctoresonline.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. jetir.org

For coumarin derivatives, HOMO-LUMO analysis is frequently performed using DFT calculations. jetir.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. jetir.org This analysis helps to predict how this compound might interact with other molecules and serves as a descriptor for its potential biological and chemical activities. jetir.orgresearchgate.net The distribution of these orbitals across the molecule can also identify the likely sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Orbital Energies for a Dihydroxy-Methylcoumarin Analogue

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: These are representative values for a similar coumarin derivative and may not be exact for this compound. The precise values depend on the computational method and basis set used.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamic properties and interactions with their environment. mdpi.com

MD simulations have been performed on 5,7-dihydroxy-4-methylcoumarin to investigate its behavior in different environments, such as in the gas phase and in solution. ccsenet.orgresearchgate.net These simulations use force fields, such as AMBER and MM+, to describe the potential energy of the system. ccsenet.orgresearchgate.net By solving Newton's equations of motion, the trajectory of each atom over time can be tracked, allowing for the study of conformational changes and intermolecular interactions. mdpi.com Such studies have been used to compare the stability and binding strength of coumarin derivatives when complexed with proteins. mdpi.com

Conformational analysis is a key aspect of MD simulations, as it explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For a relatively rigid molecule like this compound, the conformational flexibility is limited. However, the orientation of the hydroxyl groups can vary.

MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them. ccsenet.org Studies on 5,7-dihydroxy-4-methylcoumarin have shown that the molecule can achieve a highly stable conformation, particularly in a solution environment. ccsenet.orgresearchgate.net The analysis of conformational changes during simulations, for example by monitoring the root-mean-square deviation (RMSD), can indicate the stability of the molecule's structure over time. mdpi.com This information is vital for understanding how the molecule might fit into a biological receptor or interact with other molecules.

Solvent Effects and Dynamic Behavior

Computational studies have explored the influence of different environments on the stability and behavior of this compound. Molecular Dynamic (MD) and Langevin Dynamic (LD) simulations have been employed to compare the compound's properties in both the gas phase and in solution. These simulations, utilizing force fields such as Amber and MM+, have demonstrated that this compound achieves a more stable conformational state in a solution environment compared to the gas phase. The results from both MD and LD simulations were found to be identical, indicating the robustness of the computational models. Under the MM+ force field, the compound was observed to adopt a low-energy conformation with dipolar characteristics. researchgate.netfrontiersin.orgresearchgate.net

Further investigations into the thermodynamic properties of this compound have been conducted using molecular dynamics simulations in both canonical (NVT) and isothermal-isobaric (NPT) ensembles. These studies contribute to a deeper understanding of the compound's behavior under different thermodynamic conditions. researchgate.net In related research on aminophenol derivatives of 4,7-dihydroxycoumarin, the effect of a solvent environment was approximated using the conductor-like polarizable continuum model (CPCM), with water serving as the solvent. mdpi.com This approach allows for the incorporation of solvent effects in quantum mechanical calculations to provide a more realistic representation of molecular properties in solution.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations are a crucial computational tool for predicting the binding orientation and affinity of a ligand to a specific protein target. Such studies have been conducted for this compound to elucidate its potential biological activities. Two notable protein targets that have been investigated are AKT1 (Protein Kinase B) and tyrosinase.

One study identified AKT1 as a potential target for this compound in the context of its pro-osteogenic effects. Molecular docking analyses were performed to investigate the binding interactions between the compound and the phosphorylation sites of AKT1, suggesting a potential mechanism for its observed biological activity. nih.gov

Another area of interest has been the interaction of this compound with tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. In silico analyses have indicated that the hydroxyl group of the coumarin ring in this compound is positioned closer to the copper ions (Cu2+) in the active site of mushroom tyrosinase. This proximity is believed to facilitate a stronger interaction with the enzyme, potentially promoting its activity. researchgate.netresearchgate.net The binding interactions of coumarin derivatives with tyrosinase have been shown in some cases to involve the formation of coordinate bonds between the hydroxyl groups and the copper ions in the active site. nih.gov

The following table summarizes the key findings from molecular docking studies involving this compound and its derivatives with their respective protein targets.

| Ligand | Protein Target | Key Findings |

| This compound | AKT1 | Identified as a potential target; docking highlighted binding interactions at phosphorylation sites. nih.gov |

| This compound | Mushroom Tyrosinase (mTYR) | The hydroxyl group of the coumarin ring is in close proximity to the Cu2+ ions in the active site, suggesting a strong interaction. researchgate.netresearchgate.net |

Computational Elucidation of Reaction Mechanisms in Synthesis and Biosynthesis

Computational chemistry plays a vital role in understanding the intricate mechanisms of chemical reactions. For this compound, theoretical studies have provided valuable insights into its synthesis, particularly through the Pechmann condensation reaction. acs.org

The Pechmann condensation of phloroglucinol (B13840) and ethyl acetoacetate (B1235776) to produce this compound has been investigated using density functional theory (DFT) and the ONIOM(M06-L:PM6) approach. These studies have focused on the reaction catalyzed by a UiO-66-SO3H metal-organic framework. The computational analysis revealed a three-step mechanism:

Transesterification of the phenol (B47542) with ethyl acetoacetate.

Intramolecular Hydroxyalkylation : This step was identified as the rate-determining step.

Dehydration to form the final coumarin product.

The calculations determined the activation energy for the reaction occurring on the sulfonic group of the UiO-66-SO3H catalyst to be significantly lower than that on the uncatalyzed UiO-66, highlighting the catalytic efficiency of the sulfonic acid group. acs.org

Regarding the biosynthesis of this compound, computational studies specifically elucidating its formation pathway are not extensively available in the reviewed literature. However, the general biosynthetic pathway for coumarins is known to originate from the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine. Key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) are involved in the initial steps. The crucial step for coumarin formation is the ortho-hydroxylation of cinnamic acid derivatives. It has been noted that 5,7-dihydroxycoumarin (B1309657) can act as a substrate for glycosyltransferases, which can further modify the coumarin structure. frontiersin.orgnih.govresearchgate.net

| Process | Reaction/Pathway | Computational Method | Key Findings |

| Synthesis | Pechmann Condensation | DFT, ONIOM(M06-L:PM6) | The reaction proceeds via a three-step mechanism with intramolecular hydroxyalkylation being the rate-determining step. The UiO-66-SO3H catalyst significantly lowers the activation energy. acs.org |

| Biosynthesis | Phenylpropanoid Pathway | Not specified in literature | General pathway for coumarins is known, starting from phenylalanine. Specific computational elucidation for this compound is not detailed in the searched literature. frontiersin.orgnih.govresearchgate.net |

Advanced Analytical Methodologies for 4,7 Dihydroxy 5 Methylcoumarin Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 4,7-Dihydroxy-5-methylcoumarin, allowing for its separation from complex mixtures, assessment of its purity, and accurate quantification. Techniques such as HPLC, GC-MS, and LC-MS are indispensable tools in this regard.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone method for assessing the purity and determining the concentration of non-volatile compounds like this compound. The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).

For coumarins, reverse-phase (RP) HPLC is most common, typically employing a C18 (octadecylsilyl) stationary phase. researchgate.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase often consists of a mixture of water (frequently acidified with formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the compound at a specific wavelength. scielo.br

While a specific method for this compound is not detailed in the available literature, the conditions used for its isomer 5,7-Dihydroxy-4-methylcoumarin (B191047) provide a reliable template.

Table 1: Illustrative HPLC Conditions for Coumarin (B35378) Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Newcrom C18 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Detection | Mass Spectrometry (MS), UV-Vis, or DAD | sielc.comscielo.br |

| Application | Purity assessment, quantification, preparative separation | sielc.com |

This method is scalable and can be adapted for the isolation of impurities in preparative separations and for pharmacokinetic studies. For applications requiring mass spectrometry, phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For compounds with low volatility, such as dihydroxy-methylcoumarins, a derivatization step is typically required to increase their volatility and thermal stability. chemrxiv.org This process involves chemically modifying the polar functional groups (like hydroxyl groups) to form less polar, more volatile derivatives, for example, through methylation or silylation. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron impact, EI) and fragments them. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments, which allows for definitive identification. chemrxiv.org GC-MS is particularly useful for identifying metabolites of coumarins in biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC coupled with tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and selectivity for the comprehensive profiling of compounds in complex matrices like plant extracts or biological fluids. nih.govekb.eg This technique combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry.

For coumarin analysis, reverse-phase LC is coupled to a mass spectrometer, typically via an electrospray ionization (ESI) source, which is well-suited for polar molecules. ekb.eg The mass spectrometer can be operated in multiple modes, such as full scan mode to detect all ions within a mass range or, more selectively, using Multiple Reaction Monitoring (MRM). In MRM mode, specific precursor-to-product ion transitions are monitored, providing high specificity and sensitivity for targeted quantification. nih.gov This targeted approach has been successfully used to develop screening methods for dozens of coumarin derivatives simultaneously. nih.gov

A study developing a targeted LC-MS/MS method for 39 different coumarins provides specific parameters for the isomer 5,7-Dihydroxy-4-methylcoumarin, which serve as an excellent proxy for the analysis of this compound. nih.gov

Table 2: LC-MS/MS Parameters for the Analysis of 5,7-Dihydroxy-4-methylcoumarin

| Parameter | Value | Reference |

|---|---|---|

| Retention Time (Tr) | 14.6 min | nih.gov |

| Precursor Ion (Q1 Mass) | 193.1 Da | nih.gov |

| Product Ion (Q3 Mass) | 91.1 Da | nih.gov |

| Declustering Potential (DP) | 66 V | nih.gov |

| Collision Energy (CE) | 39 V | nih.gov |

This high-sensitivity method is ideal for metabolomics-based studies and for differentiating plant organs or species based on their chemical profiles. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the structural elucidation of a molecule. Techniques like NMR and IR provide detailed information about the molecule's carbon-hydrogen framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete structure of an organic molecule. It provides information on the connectivity of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For a compound like this compound, ¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would include those for the methyl group protons, the aromatic protons on the benzene (B151609) ring, the vinyl proton on the pyrone ring, and the hydroxyl protons. The specific chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly diagnostic for determining the substitution pattern on the benzene ring, allowing differentiation between isomers. acs.org

Table 3: Illustrative ¹H NMR Data for 5,7-Dihydroxy-4-methylcoumarin

| Signal Description | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Reference |

|---|---|---|---|

| CH₃ | 2.49 | d, J = 12 Hz | acs.org |

| C₃-H | 5.85 | s | acs.org |

| Ar-H | 6.17 | s | acs.org |

| Ar-H | 6.26 | s | acs.org |

| -OH | 10.29 | s | acs.org |

| -OH | 10.51 | s | acs.org |

(Solvent: DMSO-d₆, Frequency: 600 MHz)

In conjunction with ¹³C NMR and 2D NMR techniques (like COSY and HMBC), a complete and unambiguous structural assignment can be made. asianpubs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. These frequencies are characteristic of particular chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), lactone carbonyl (C=O), aromatic carbon-carbon double bonds (C=C), and carbon-oxygen (C-O) bonds. The -OH stretching band is typically broad, while the lactone C=O stretch is a strong, sharp band at a characteristic frequency. acs.orgasianpubs.org

The IR data for the isomer 5,7-Dihydroxy-4-methylcoumarin provides a clear example of these features. acs.org